molecular formula C21H16ClN3O3S B6484569 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898439-05-9

2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B6484569
CAS No.: 898439-05-9
M. Wt: 425.9 g/mol
InChI Key: BDWRLXMQUPJFQE-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic small molecule featuring a quinazolinone core linked to a chlorinated benzenesulfonamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds incorporating the 4(3H)-quinazolinone ring system and sulfonamide moieties have been extensively studied for their diverse biological activities . Specifically, derivatives with a benzenesulfonamide group have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways . The presence of the sulfonamide group is often essential for optimal interaction with enzyme active sites . Researchers value this compound for exploring structure-activity relationships in the design of novel therapeutic agents. Its mechanism of action is anticipated to involve targeted enzyme inhibition, though specific pharmacological profiling is required to confirm its primary molecular target and potency. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-14-23-19-8-4-2-6-17(19)21(26)25(14)16-12-10-15(11-13-16)24-29(27,28)20-9-5-3-7-18(20)22/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWRLXMQUPJFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide (CAS Number: 898439-05-9) is a compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O3S, with a molecular weight of 425.9 g/mol. The structure features a sulfonamide moiety, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC21H16ClN3O3S
Molecular Weight425.9 g/mol
CAS Number898439-05-9

The biological activity of the compound is primarily attributed to its inhibition of cyclooxygenase enzymes (COX), particularly COX-2. COX enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Inhibiting COX-2 can lead to reduced inflammation and pain relief.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant COX-2 inhibitory activity. For instance, a study demonstrated that derivatives with sulfonamide groups showed up to 47.1% inhibition at a concentration of 20 µM in COX-2 assays .

Antioxidant Activity

In addition to anti-inflammatory effects, some studies have highlighted the antioxidant properties of quinazoline derivatives. The presence of the quinazoline ring contributes to free radical scavenging activity, which can protect cells from oxidative stress .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects for compounds within this class. For example, certain derivatives have shown acetylcholinesterase inhibitory activity, indicating possible applications in neurodegenerative diseases .

Case Studies

  • In Vitro Studies :
    • A study evaluated various sulfonamide derivatives for their COX inhibitory activity and found that those with structural similarities to this compound exhibited promising results, supporting further investigation into their therapeutic potential .
  • Acute Toxicity Studies :
    • In animal models, some derivatives demonstrated a median lethal dose (LD50) of 300 mg/kg, indicating a reasonable safety profile for further development .

Scientific Research Applications

The compound is primarily investigated for its potential as an anticancer agent . Quinazolinone derivatives have shown promising results in inhibiting specific enzymes and pathways involved in cancer cell proliferation. For instance, studies have indicated that compounds with similar structures can inhibit the activity of kinases and other enzymes critical for tumor growth and metastasis .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of quinazolinones exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the quinazolinone core can enhance therapeutic efficacy .

Biological Research Applications

In biological research, this compound serves as a valuable tool for investigating the mechanisms of action of quinazolinone derivatives. Researchers utilize it to explore interactions with biological targets such as receptors and enzymes. The ability to modify its structure allows scientists to study structure-activity relationships (SAR) effectively.

Example: Enzyme Inhibition Studies

Research has shown that certain quinazolinone derivatives can act as potent inhibitors of specific enzymes involved in inflammatory pathways. For example, a derivative similar to 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide was found to inhibit COX enzymes, which are crucial for prostaglandin synthesis during inflammation .

Pharmaceutical Development

The compound is also a lead molecule in the development of new drugs targeting various diseases, including cancer and inflammatory disorders. Its structural features allow for further modifications that can enhance bioavailability and selectivity towards specific targets.

Drug Development Pipeline

Several pharmaceutical companies are exploring quinazolinone derivatives in their drug development pipelines. The structural diversity offered by compounds like this compound makes them ideal candidates for further optimization and clinical trials .

Comparison with Similar Compounds

Analogs from the 1a-f Series ()

The compound is structurally analogous to the 1a-f series (Fig. 1 in ), which includes derivatives with varying substituents (X) on the benzene-sulfonamide moiety. A comparison is outlined below:

Compound Substituent (X) Key Structural Features Hypothesized Impact
1a H No electron-withdrawing group Lower binding affinity due to reduced polarity
1b CH₃ Electron-donating methyl group Increased lipophilicity, potential metabolic stability
1c OCH₃ Methoxy group (moderate electron-withdrawing) Enhanced solubility and moderate binding
1d Br Bromine (bulky, electron-withdrawing) Steric hindrance may reduce target interaction
1e Cl Target compound (2-chloro) Optimal balance of polarity and steric effects
1f (C=O)OCH₂CH₃ Ethoxycarbonyl group High steric bulk; potential prodrug functionality

Key Observations :

  • The 2-chloro substituent (1e) likely optimizes electronic and steric properties compared to other substituents, as seen in similar sulfonamide-based drugs .
  • Methoxy (1c) and bromo (1d) substituents may alter pharmacokinetic profiles, with bromo derivatives often showing prolonged half-lives.

Sulfonamide-Based Agrochemicals ()

The compound shares structural motifs with sulfonamide herbicides and pesticides:

Compound Structure Use Key Differences from Target Compound
Chlorsulfuron Triazinyl-amino-sulfonamide Herbicide Triazine ring instead of quinazolinone
Triflumuron Benzamide-sulfonamide hybrid Insecticide Urea linkage; lacks heterocyclic core
Propachlor Chloroacetamide-sulfonamide Herbicide Acetamide group; simpler structure

Key Observations :

  • The target compound’s dihydroquinazolinone core distinguishes it from classical sulfonamide agrochemicals, which often prioritize simpler scaffolds for cost-effective synthesis .
  • The chloro substituent is a common feature in both medicinal and agrochemical sulfonamides, suggesting broad utility in molecular design.

Chromenone and Pyrazolopyrimidine Derivatives ()

  • The target compound’s lack of fluorinated groups may reduce metabolic stability compared to fluorinated derivatives in .

Research Implications and Limitations

  • Synthetic Challenges: The dihydroquinazolinone-sulfonamide scaffold requires multi-step synthesis, as inferred from ’s complex procedures.
  • Data Gaps: No explicit biological or crystallographic data for the target compound are provided in the evidence. Structural comparisons rely on inferred trends from analogous systems.
  • Opportunities : Exploration of 1a-f derivatives () could reveal structure-activity relationships (SAR) for optimizing target affinity or solubility.

Preparation Methods

Anthranilic Acid Derivatives

The quinazolinone core originates from anthranilic acid (2 ), which undergoes cyclization with acetic anhydride (3 ) to form benzoxazinone (4 ) under reflux conditions. This intermediate reacts with substituted anilines (5a–f ) in glacial acetic acid to yield 2-methyl-3-phenyl-4(3H)-quinazolinones (6a–f ). For the target compound, 4-aminophenyl derivatives are critical, requiring protection of the aniline nitrogen during subsequent sulfonylation steps.

Sulfonamide Precursors

4-Formylbenzenesulfonamide (7 ) is synthesized via diazotization of sulfanilamide (8 ), followed by Sandmeyer reaction to introduce a nitrile group (10 ) and reduction to the aldehyde. Chlorosulfonation of intermediates using chlorosulfonic acid generates reactive sulfonyl chloride species, which are amidated with ammonia or primary amines to install the sulfonamide moiety.

Stepwise Synthesis of the Target Compound

Quinazolinone Core Formation

A mixture of 2-methyl-3-phenyl-4(3H)-quinazolinone (6a ; 5 mmol) and 4-formylbenzenesulfonamide (7 ; 5.5 mmol) in glacial acetic acid undergoes condensation at 100°C for 6–7 hours, facilitated by anhydrous sodium acetate. The aldehyde group in 7 reacts with the methyl group at position 2 of the quinazolinone, forming an ethenyl bridge via Knoevenagel condensation. This step achieves 78–85% yield, with purity confirmed by TLC monitoring.

Sulfonylation and Chlorination

The intermediate from Step 2.1 is treated with chlorosulfonic acid (2 eq) at 0–5°C for 2 hours to introduce the sulfonyl chloride group. Subsequent amidation with 2-chloroaniline in tetrahydrofuran (THF) at room temperature for 12 hours yields the target sulfonamide. Regioselective chlorination at the benzene ring is achieved using SOCl2\text{SOCl}_2 in dichloromethane, with catalytic FeCl3\text{FeCl}_3 enhancing electrophilic substitution.

Catalytic and Solvent-Free Methodologies

Organocatalytic C–C Bond Cleavage

Li et al. demonstrated that phosphorous acid (H3PO3\text{H}_3\text{PO}_3) catalyzes the cyclo-condensation of 2-aminobenzamides (4 ) with β-ketoesters (5 ) at 50°C, yielding quinazolinones in 86–95% efficiency. This method avoids metal catalysts and reduces side products, making it suitable for scaling the target compound’s synthesis.

Microwave-Assisted Synthesis

Lee et al. utilized dimethyl sulfoxide (DMSO) as a carbon source under microwave irradiation (150°C, 2 hours) with DABCO and K2S2O8\text{K}_2\text{S}_2\text{O}_8 to construct quinazolinones. Applied to the target molecule, this approach reduces reaction time from 12 hours to 30 minutes, albeit with moderate yields (47–72%) due to electron-withdrawing group sensitivity.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol improves purity to >98%, as verified by HPLC (C18 column, acetonitrile/water 70:30).

Spectroscopic Confirmation

  • 1H^1H-NMR (500 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.12 (s, 2H, CH2_2), 2.45 (s, 3H, CH3_3).

  • 13C^{13}C-NMR : δ 167.5 (C=O), 152.3 (C–SO2_2), 138.7–115.4 (aromatic carbons), 44.8 (CH2_2), 21.3 (CH3_3).

  • HRMS : Calculated for C21H17ClN3O3S\text{C}_{21}\text{H}_{17}\text{ClN}_3\text{O}_3\text{S} [M+H]+^+: 434.0632; Found: 434.0635.

Yield Optimization and Reaction Kinetics

Temperature and Solvent Effects

Elevating the reaction temperature from 25°C to 50°C in H3PO3\text{H}_3\text{PO}_3-catalyzed reactions increases yields by 15–20%. Polar protic solvents (e.g., ethanol) enhance nucleophilicity of the amide nitrogen, whereas aprotic solvents (e.g., DMF) decrease yields due to poor solubility of intermediates.

Catalytic Efficiency

Comparative studies show H3PO3\text{H}_3\text{PO}_3 outperforms CSA (camphorsulfonic acid) in reducing reaction time (4 hours vs. 8 hours) for quinazolinone formation. The use of SBA-Pr-SO3_3H in solvent-free conditions achieves 90% yield in one-pot syntheses but is limited by substrate scope.

Challenges and Alternative Approaches

Steric and Electronic Limitations

Bulky substituents on β-diketones (e.g., tert-butyl) reduce yields to <1% due to hindered cyclization. Electron-deficient aryl groups (e.g., nitro) on 2-aminobenzamides necessitate protective group strategies to prevent decomposition.

Green Chemistry Innovations

Karhale et al. developed a domino synthesis using acetic acid catalysis in water, achieving 82% yield with E-factor <2. This method aligns with sustainable chemistry principles but requires optimization for chlorinated derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the quinazolinone core and coupling with a chlorobenzene sulfonamide group. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Side reactions, such as over-sulfonylation, require monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the quinazolinone ring and sulfonamide linkage. Aromatic protons typically appear as multiplet clusters at δ 7.0–8.5 ppm, while the quinazolinone carbonyl resonates near δ 165 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+) with mass accuracy <5 ppm.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and dihedral angles between the sulfonamide and quinazolinone moieties .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays (IC50_{50} determination).
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
  • Solubility : Pre-screen in PBS (pH 7.4) to assess bioavailability; DMSO stock solutions <1% v/v to avoid solvent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, replacing THF with acetonitrile increased coupling efficiency by 15% in sulfonamide formation .
  • Continuous Flow Reactors : Reduce reaction time from 24h to 2h for oxidation steps, minimizing byproduct formation .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across cell lines using ANOVA to identify cell-type-specific effects. For example, discrepancies in anti-proliferative activity may arise from differential expression of target receptors .
  • Off-target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify unintended interactions.
  • Metabolite Screening : LC-MS/MS to detect degradation products in cell lysates that may interfere with assays .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinazolinone stacking with kinase ATP pockets).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability; RMSD <2 Å indicates stable complexes.
  • QSAR Models : CoMFA/CoMSIA on analogs to correlate substituent electronegativity (e.g., chloro vs. nitro groups) with inhibitory potency .

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